cob(I)yrinic acid a,c diamide cob(I)yrinic acid a,c diamide Cob(I)yrinic acid a,c diamide is a cobyrinic acid a,c diamide. It has a role as a mouse metabolite. It is a conjugate acid of a cob(I)yrinate a,c diamide(5-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1910036
InChI: InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1
SMILES:
Molecular Formula: C45H61CoN6O12-
Molecular Weight: 936.9 g/mol

cob(I)yrinic acid a,c diamide

CAS No.:

Cat. No.: VC1910036

Molecular Formula: C45H61CoN6O12-

Molecular Weight: 936.9 g/mol

* For research use only. Not for human or veterinary use.

cob(I)yrinic acid a,c diamide -

Specification

Molecular Formula C45H61CoN6O12-
Molecular Weight 936.9 g/mol
IUPAC Name 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt
Standard InChI InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1
Standard InChI Key RIOREOKPRNNJQD-OKJGWHJPSA-M
Isomeric SMILES C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co]
Canonical SMILES CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co]

Introduction

Chemical Structure and Properties

Molecular Identification

Cob(I)yrinic acid a,c diamide is a complex organometallic compound with the molecular formula C₄₅H₆₁CoN₆O₁₂⁻. It has a molecular weight of 936.9 g/mol and functions as a conjugate acid of cob(I)yrinate a,c diamide(5-) . The compound is characterized by a corrin ring structure coordinated with a cobalt ion in the +1 oxidation state, which contributes to its distinctive chemical properties and reactivity patterns .

Structural Characteristics

The IUPAC name for this compound is 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt . Its structure features a corrin ring system with multiple stereogenic centers that contribute to its complex three-dimensional architecture. The compound contains six nitrogen atoms, with four participating in the coordination of the central cobalt atom, and twelve oxygen atoms primarily found in the carboxylic acid and amide functional groups .

Chemical Identifiers

Table 1: Chemical Identifiers for Cob(I)yrinic Acid a,c Diamide

Identifier TypeValue
PubChem CID16722115
InChIKeyRIOREOKPRNNJQD-OKJGWHJPSA-M
ChEBI IDCHEBI:28531
Creation Date2007-08-31
Last Modified2025-03-29

The compound is also known by several synonyms including "Cob(I)yrinate diamide" and "cob(I)yrinic acid a,c-diamide" .

Biochemical Role and Metabolism

Position in Vitamin B12 Biosynthetic Pathway

Cob(I)yrinic acid a,c diamide occupies a pivotal position in the vitamin B12 biosynthetic pathway. It is formed from co(II)byrinic acid a,c-diamide (CBAD) through a reduction reaction and subsequently undergoes adenosylation to continue the biosynthetic sequence leading to adenosylcobalamin . This intermediate represents a critical junction in the pathway where cobalt insertion and oxidation state modifications occur, influencing the subsequent reactions required for vitamin B12 assembly .

Formation Mechanism

The formation of cob(I)yrinic acid a,c diamide involves the reduction of co(II)byrinic acid a,c-diamide (CBAD) by an NADH-dependent flavoenzyme with cob(II)yrinic acid a,c-diamide reductase activity . In aerobic bacteria such as Pseudomonas denitrificans, this reduction is a key step following the insertion of cobalt into the corrin ring, which is catalyzed by cobaltochelatase . Research has demonstrated that the cobR gene from Brucella melitensis encodes an enzyme with co(II)rrin reductase activity that facilitates this transformation .

Metabolic Transformations

Following its formation, cob(I)yrinic acid a,c diamide undergoes adenosylation by an adenosyltransferase to form adenosylcob(I)yrinic acid a,c-diamide (AdoCby) . This adenosylation reaction represents a critical step in the biosynthetic pathway, as it introduces the adenosyl group that is characteristic of the biologically active form of vitamin B12. In some bacterial systems, including engineered Escherichia coli strains, the adenosyltransferase BtuR from the vitamin B12 salvage pathway has been shown to function with cob(I)yrinic acid a,c diamide as a substrate .

Enzymatic Systems and Reactions

Cobaltochelatase Complex

Cobaltochelatase, the enzyme responsible for cobalt insertion into the corrin ring system, plays a crucial role in the biosynthesis of cob(I)yrinic acid a,c diamide precursors. Research on Pseudomonas denitrificans has shown that cobaltochelatase is a complex enzyme composed of two different components with molecular weights of 140,000 and 450,000 Da . These components are encoded by the cobN gene (for the 140,000 Da component) and the cobS and cobT genes (for the 450,000 Da component) .

Each component of cobaltochelatase is inactive individually, but when combined, they reconstitute the active enzyme. The reaction catalyzed by cobaltochelatase is ATP-dependent, with Km values for hydrogenobyrinic acid a,c-diamide, Co²⁺, and ATP measured at 0.085 ± 0.015, 4.2 ± 0.2, and 220 ± 36 μM, respectively .

Reductase Systems

The reduction of cob(II)yrinic acid a,c-diamide to cob(I)yrinic acid a,c diamide is facilitated by reductase enzymes. Spectroscopic data have confirmed that the immediate product of cobaltochelatase activity is cob(II)yrinic acid a,c-diamide, which subsequently undergoes reduction . The CobR protein from Brucella melitensis has been identified as an enzyme with co(II)rrin reductase activity capable of catalyzing this transformation .

Adenosyltransferase Activity

The transformation of cob(I)yrinic acid a,c diamide to its adenosyl form requires adenosyltransferase activity. In some bacteria, identical adenosyltransferases catalyze adenosylation reactions on cobinamide in salvage pathways, suggesting functional versatility across different substrates . Studies with engineered Escherichia coli strains have explored the possibility that the adenosyltransferase BtuR from the E. coli salvage pathway might function with cob(I)yrinic acid a,c diamide as a substrate .

Research Applications and Metabolic Engineering

De Novo Biosynthesis in Engineered Organisms

Recent research has demonstrated successful engineering of Escherichia coli for de novo biosynthesis of vitamin B12 via an aerobic pathway that includes cob(I)yrinic acid a,c diamide as an intermediate . By transferring 28 pathway synthesis genes from several bacteria, including Rhodobacter capsulatus, researchers were able to establish a functional biosynthetic pathway in E. coli .

Pathway Optimization

Through metabolic engineering and optimization of fermentation conditions, researchers have achieved significant increases in vitamin B12 production in recombinant E. coli strains. Starting from initial yields of 1-2 μg g⁻¹ dry cell weight (DCW), optimization efforts led to yields of 171.81 μg g⁻¹ DCW, which were further increased to 307.00 μg g⁻¹ DCW (equivalent to 0.67 mg l⁻¹) after optimization of culture media, growth temperature, and inducer concentrations .

Role of CobW Protein

Table 2: Impact of Genetic Modifications on Vitamin B12 Production in Engineered E. coli

StrainGenetic ModificationVitamin B12 Yield (μg g⁻¹ DCW)Fold Increase
OriginalDe novo pathway1-2-
FH351cobW expression~3014.9
FH364cobR, cobA, cbiP, pduX, cobD, cbiB171.81~85
Optimized FH364Culture conditions307.00250.64

Analytical Considerations

Spectroscopic Characterization

Spectroscopic techniques have been employed to characterize cob(I)yrinic acid a,c diamide and confirm its formation in enzymatic reactions. These approaches have been particularly valuable in distinguishing between different oxidation states of cobalt in corrinoid compounds and verifying the products of cobaltochelatase and reductase activities .

Enzymatic Assays

Coupled-enzyme incubation systems containing both cobaltochelatase and cob(II)yrinic acid a,c-diamide reductase have been used to study the formation and subsequent transformations of cob(I)yrinic acid a,c diamide . These systems provide valuable insights into the kinetics and mechanisms of the reactions involved in corrinoid biosynthesis.

Evolutionary and Pathway Conservation

Pathway Conservation

Research findings suggest that aerobic and anaerobic bacteria may use the same pathway steps from co(II)byrinic acid a,c-diamide (CBAD) to adenosylcobalamin (AdoCbl), contrary to previous assumptions about differences between aerobic and anaerobic biosynthetic routes . This observation points to evolutionary conservation of key reactions in vitamin B12 biosynthesis across diverse bacterial lineages.

Functional Conservation

In vitro and in vivo analyses of genes involved in adenosylcobinamide phosphate biosynthesis from Rhodobacter capsulatus suggest that the biosynthetic steps from co(II)byrinic acid a,c-diamide to adenosylcobalamin are the same in both aerobic and anaerobic pathways . This functional conservation provides opportunities for heterologous expression and metabolic engineering across different bacterial systems.

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